N-(2-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Description
N-(2-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H21N5OS and its molecular weight is 355.46. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
- Synthesis and Evaluation of Antimicrobial Agents : Studies have focused on synthesizing derivatives with triazole and acetamide groups to assess their antimicrobial and antifungal effectiveness. For instance, compounds synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have been tested against various microbial strains, showing potential as broad-spectrum antimicrobial agents (Fadda et al., 2017).
Antitumor Activities
- Antitumor Potential : Some studies have synthesized novel derivatives to explore their antitumor activities. Asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains have been evaluated against L1210, CHO, and HL60 cell lines, indicating significant potential for cancer treatment (Guo-qiang Hu et al., 2008).
Antiviral Activities
- Synthesis and Antiviral Assessment : The creation of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives and their evaluation against viruses like human adenovirus type 5 and ECHO-9 virus have shown that some derivatives can significantly reduce viral replication (Wujec et al., 2011).
Insecticidal Activities
- Insecticidal Properties : Innovative heterocycles incorporating a thiadiazole moiety, synthesized from compounds similar to the one , have demonstrated efficacy against pests like the cotton leafworm, Spodoptera littoralis, indicating their potential use in agricultural pest control (Fadda et al., 2017).
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-3-8-16-20-21-18(23(16)22-11-6-7-12-22)25-13-17(24)19-15-10-5-4-9-14(15)2/h4-7,9-12H,3,8,13H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXABLCJQLDZRHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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